

physicochemical properties of 3-(Aminomethyl)indoline

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Compound of Interest

Compound Name: 3-(Aminomethyl)indoline

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An In-Depth Technical Guide to the Physicochemical Properties of **3-(Aminomethyl)indoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)indoline is a heterocyclic molecule featuring a bicyclic indoline scaffold and a primary aminomethyl substituent. This structure presents two key basic centers, making its physicochemical profile, particularly its ionization state (pKa), lipophilicity (logP), and solubility, critical determinants of its behavior in biological and chemical systems. As a building block in medicinal chemistry, understanding these core properties is paramount for its application in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. [1] This guide provides a comprehensive analysis of the known and predicted physicochemical properties of **3-(Aminomethyl)indoline**, details authoritative experimental protocols for their determination, and discusses the implications of these properties for drug discovery and development.

Introduction: The Indoline Scaffold in Medicinal Chemistry

The indoline ring system is a privileged scaffold in drug discovery, serving as the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a defined orientation for appended functional groups, facilitating precise interactions with

biological targets. The strategic placement of an aminomethyl group at the 3-position introduces a basic, hydrogen-bond-donating functional group, crucial for forming salt bridges and other key interactions within receptor binding pockets. The resulting molecule, **3-(Aminomethyl)indoline**, is therefore a valuable intermediate for constructing more complex molecules with potential applications as monoamine oxidase inhibitors, serotonin modulators, and other CNS-active agents.^[1] A thorough characterization of its fundamental physicochemical properties is the foundational step in its rational application.

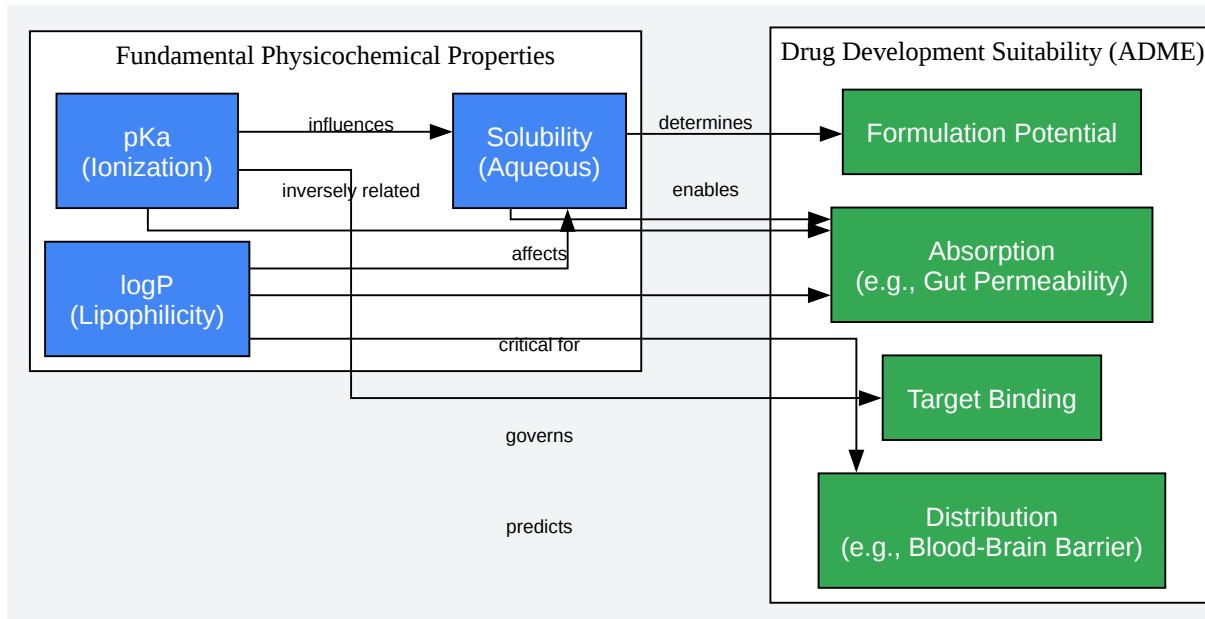
Core Physicochemical Properties

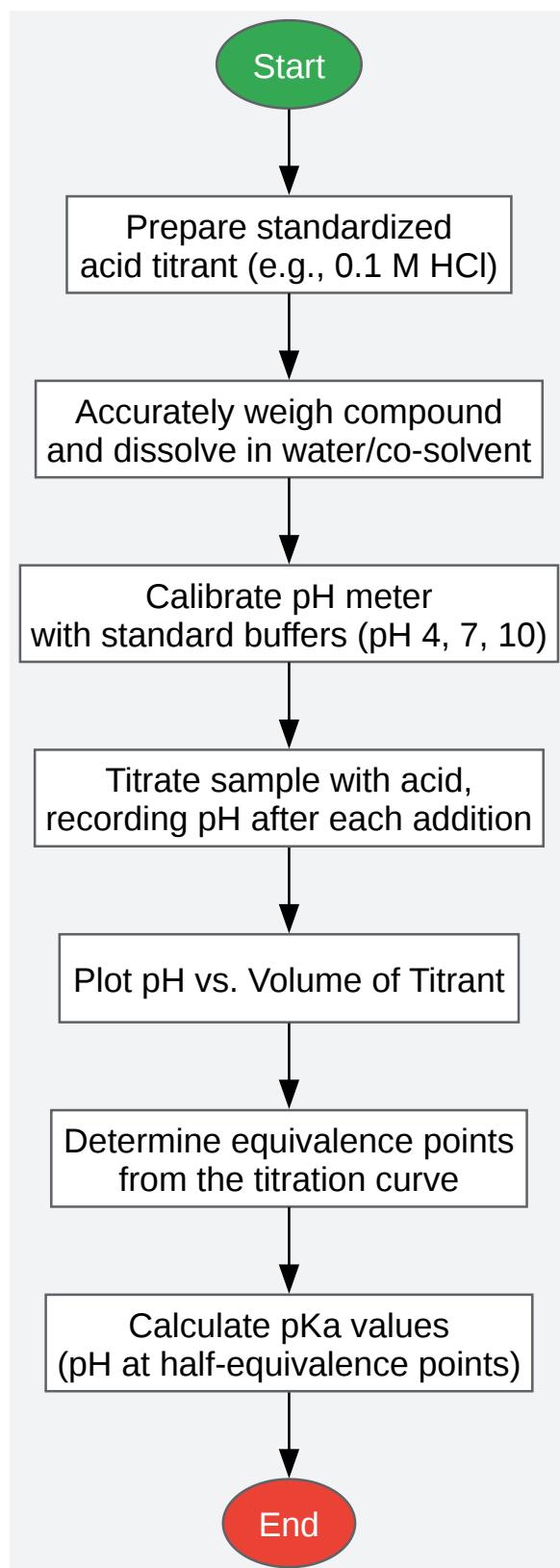
The properties of **3-(Aminomethyl)indoline** dictate its handling, reactivity, and behavior in both *in vitro* and *in vivo* settings. While extensive experimental data is not publicly available, a combination of computed properties and data from its dihydrochloride salt form provides a strong predictive profile.

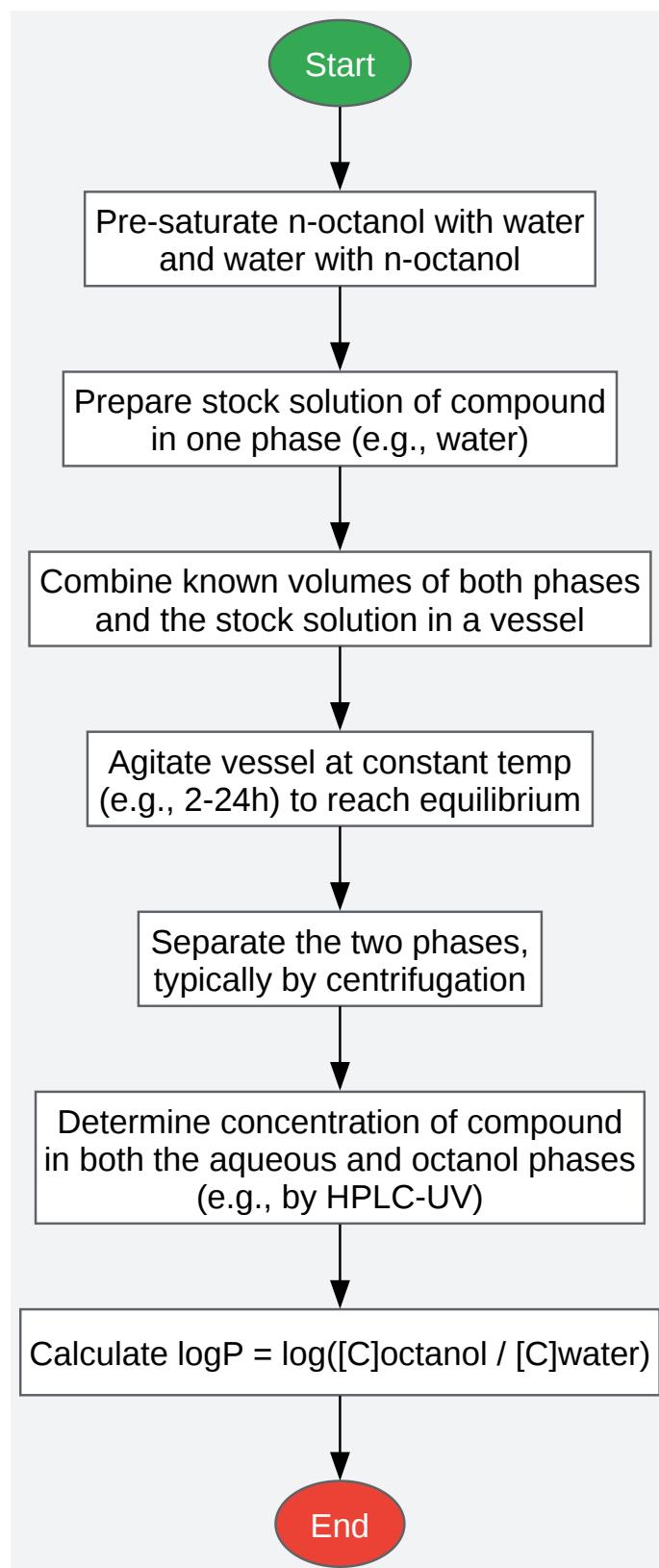
Property	Value / Description	Source
IUPAC Name	2,3-dihydro-1H-indol-3-ylmethanamine	PubChem[2]
Synonyms	Indolin-3-ylmethanamine	PubChem[2]
CAS Number	933698-55-6	PubChem[2]
Molecular Formula	C ₉ H ₁₂ N ₂	PubChem[2]
Molecular Weight	148.20 g/mol	PubChem[2]
Appearance	The dihydrochloride salt is a white to brown solid.[3]	American Elements[3]
XLogP3 (Computed)	0.8	PubChem[2]
pKa (Predicted)	Dibasic; expected pKa values for the aliphatic primary amine (~9-10) and the aromatic secondary amine (~4-5).	N/A
Hydrogen Bond Donors	2	PubChem[2]
Hydrogen Bond Acceptors	2	PubChem[2]
Polar Surface Area	38.1 Å ²	PubChem[2]
Melting/Boiling Point	Not available in public databases.	N/A

In-Depth Analysis of Key Properties

The interplay between a molecule's acidity, lipophilicity, and solubility governs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.





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- 3. americanelements.com [americanelements.com]
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